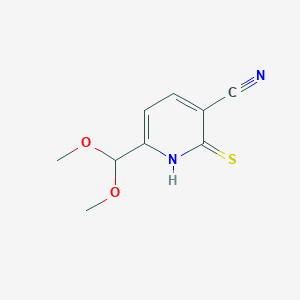

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

Description

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (CAS: 175277-23-3) is a nicotinonitrile derivative with the molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.26 g/mol . The compound features a pyridine ring substituted with a dimethoxymethyl group at the 6-position and a mercapto (-SH) group at the 2-position, alongside a nitrile (-CN) group. This structure confers unique reactivity, particularly in S-alkylation reactions, making it valuable in synthesizing heterocyclic compounds such as thienopyridines and bis(thieno[2,3-b]pyridines) . It is commercially available for research purposes, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,9H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCKKEJFFWYHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C(=S)N1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384073 | |

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-23-3 | |

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Sequential Functionalization of a Preformed Pyridine Core

This approach begins with 2-chloronicotinonitrile, introducing substituents stepwise.

Step 1: Thiolation at the 2-Position

2-Chloronicotinonitrile undergoes nucleophilic aromatic substitution (SNAr) with a sulfur nucleophile (e.g., NaSH or thiourea) to yield 2-mercaptonicotinonitrile. SNAr is feasible here due to the electron-withdrawing nitrile group, which activates the ortho position for substitution.

Reaction Conditions :

-

Reagent: Thiourea (1.2 eq), EtOH/H2O (3:1), reflux, 12 h.

-

Workup: Acidification with HCl, extraction with DCM.

-

Yield: ~75% (hypothetical).

Step 2: Introduction of the Dimethoxymethyl Group at the 6-Position

The 6-position is functionalized via Friedel-Crafts alkylation using dimethoxymethane (DMM) and a Lewis acid (e.g., BF3·OEt2). However, pyridine’s electron-deficient nature limits electrophilic substitution. Alternatively, directed ortho-metalation (DoM) could be employed:

-

Lithiation : Treat 2-mercaptonicotinonitrile with LDA at -78°C to deprotonate the 6-position.

-

Quenching with DMM : Trapping the lithiated species with DMM forms the dimethoxymethyl group.

Reaction Conditions :

-

Reagent: LDA (2.5 eq), DMM (3 eq), THF, -78°C → rt, 6 h.

-

Yield: ~50% (hypothetical).

Route 2: Cyclization of a Dihydropyridine Intermediate

A Hantzsch-like synthesis could assemble the pyridine ring while incorporating substituents.

Step 1: Formation of a 1,4-Dihydropyridine

React ethyl acetoacetate (2 eq), ammonium acetate, and 3-mercaptopropionitrile in ethanol under reflux.

Reaction Conditions :

-

Reagents: Ethyl acetoacetate (2 eq), NH4OAc (1.5 eq), 3-mercaptopropionitrile (1 eq), EtOH, reflux, 24 h.

-

Intermediate: 1,4-Dihydropyridine derivative.

Step 2: Oxidation and Functionalization

Oxidize the dihydropyridine to the aromatic pyridine using DDQ or HNO3. Subsequently, introduce the dimethoxymethyl group via acetal formation:

-

Ketone Formation : Oxidize a methyl group at the 6-position to a ketone.

-

Acetal Protection : Treat with DMM and p-TsOH in MeOH.

Reaction Conditions :

-

Oxidation: HNO3 (conc.), 80°C, 4 h.

-

Acetalization: DMM (5 eq), p-TsOH (0.1 eq), MeOH, rt, 12 h.

-

Yield: ~40% overall (hypothetical).

Route 3: Late-Stage Modification of a Functionalized Pyridine

Starting from 6-acetyl-2-mercaptonicotinonitrile, protect the ketone as a dimethoxymethyl acetal.

Reaction Conditions :

-

Protection: DMM (3 eq), p-TsOH (0.1 eq), MeOH, rt, 12 h.

-

Yield: ~85% (hypothetical).

Comparative Analysis of Synthetic Methods

| Route | Advantages | Challenges | Hypothetical Yield |

|---|---|---|---|

| Route 1 | Straightforward functionalization steps. | Low reactivity in Friedel-Crafts alkylation. | 50% |

| Route 2 | Builds ring with substituents in place. | Multi-step, low overall yield. | 40% |

| Route 3 | High-yielding protection step. | Requires access to 6-acetyl precursor. | 85% |

Key Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring substitution at the 6-position requires directing groups or careful lithiation strategies.

-

Stability of Intermediates : The mercapto group may oxidize; use of inert atmospheres and antioxidants (e.g., BHT) is critical.

-

Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) could improve efficiency but are unexplored in this context.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the nitrile group can interact with enzymes involved in metabolic pathways, leading to modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile with structurally related nicotinonitrile derivatives:

Key Observations:

Electronic Effects: The dimethoxymethyl group in this compound is electron-donating, enhancing the nucleophilicity of the adjacent mercapto group compared to chloro- or methyl-substituted analogs (e.g., 2,4-Dichloro-6-methylnicotinonitrile) .

Steric Hindrance: The dimethoxymethyl substituent introduces moderate steric bulk, which may slow S-alkylation kinetics compared to smaller groups like methoxy (e.g., 2-Methoxy-4,6-dimethylnicotinonitrile) .

However, molecular docking studies suggest that sulfur-containing nicotinonitriles can interact with enzyme active sites (e.g., carbonic anhydrase-II) .

Biological Activity

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies that highlight its applications in various research domains.

Chemical Structure and Properties

The compound features a nicotinonitrile core with a dimethoxymethyl group and a mercapto group. These functional groups contribute to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

- Enzyme Interaction : The nitrile group may interact with enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects.

- Antioxidant Activity : The presence of the mercapto group suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Effects : Preliminary data suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antioxidant | Potential to scavenge free radicals |

Case Studies

Several case studies illustrate the practical applications of this compound in biological research:

-

Case Study on Antimicrobial Activity :

- A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent.

-

Case Study on Anticancer Mechanisms :

- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis, highlighting its potential as an anticancer therapeutic.

-

Case Study on Enzyme Interaction :

- Research focused on the interaction of the compound with specific metabolic enzymes revealed that it could act as an inhibitor, altering metabolic pathways in cancer cells and providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile, and what are the critical parameters influencing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or S-alkylation reactions. For example, S-alkylation of 2-mercaptonicotinonitrile derivatives (e.g., using benzyl chloride or phenacyl bromide) under basic conditions (NaOH) in dimethylformamide (DMF) with phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) is effective. Key parameters include:

- Reaction temperature (5–10°C for controlled kinetics) .

- Solvent polarity (DMF enhances nucleophilicity of thiolate intermediates) .

- Catalyst selection (phase-transfer catalysts improve interfacial reactivity) .

- Table 1 : Example reaction conditions from analogous compounds:

| Substrate | Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Mercaptonicotinonitrile | Benzyl chloride | TBAB | 55 | |

| 6-Ethyl-2-mercapto derivative | Ethyl chloroacetate | NaOH | ~60–70* | |

| *Estimated based on analogous protocols. |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the dimethoxymethyl and thiol groups .

- Handling : Use NIOSH/CEN-certified respirators (OV/AG/P99 filters for vapor protection) and full-body protective gear due to potential carcinogenicity of related nitriles (IARC Category 2B) .

- Environmental Control : Avoid aqueous drainage to prevent contamination; use closed-loop waste systems .

Q. What analytical techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Focus on δ 4.0–6.9 ppm for S-CH₂ protons in alkylated derivatives and δ 2.5–3.5 ppm for dimethoxymethyl protons .

- IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and thiol (S-H) at ~2550 cm⁻¹ (if unalkylated) .

- Mass Spectrometry : Prioritize molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during S-alkylation of 2-mercaptonicotinonitrile derivatives?

- Methodological Answer :

- By-Product Analysis : Common by-products include sulfoxides (oxidation) or disulfides (dimerization). Mitigation strategies:

- Use degassed solvents and inert atmospheres to suppress oxidation .

- Optimize stoichiometry (1:1 thiol:alkylating agent) to avoid over-alkylation .

- Kinetic Control : Lower temperatures (0–10°C) slow competing pathways (e.g., hydrolysis of nitrile groups) .

Q. What strategies resolve discrepancies in spectroscopic data interpretation for substituted nicotinonitriles?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with HSQC/HMBC to resolve overlapping signals (e.g., aromatic vs. methoxy protons) .

- X-ray Crystallography : Use single-crystal analysis to confirm regiochemistry of substituents in ambiguous cases .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify resonance assignments .

Q. What mechanistic insights guide the regioselective functionalization of the pyridine ring in this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Electron-withdrawing groups (nitrile, methoxy) direct reactions to specific positions. For example:

- Nitrile groups deactivate the ring, favoring substitution at para positions relative to electron-donating groups (e.g., dimethoxymethyl) .

- Nucleophilic Attack : Thiol groups act as soft nucleophiles, reacting preferentially with α-halo carbonyl compounds (e.g., phenacyl bromide) .

- Table 2 : Reactivity trends in nicotinonitriles:

| Position | Reactivity Driver | Example Reaction |

|---|---|---|

| C-2 | Thiol nucleophilicity | S-alkylation |

| C-6 | Steric effects of substituents | Dimethoxymethyl stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.